molecular formula C7H13B B1374998 3-Bromo-1,1-dimethylcyclopentane CAS No. 1517615-64-3

3-Bromo-1,1-dimethylcyclopentane

Cat. No. B1374998
CAS RN: 1517615-64-3
M. Wt: 177.08 g/mol
InChI Key: DZLKAPWWSRNTTL-UHFFFAOYSA-N
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Description

3-Bromo-1,1-dimethylcyclopentane is a chemical compound with the molecular formula C7H13Br . It is a derivative of cyclopentane, which is a cyclic hydrocarbon .


Molecular Structure Analysis

The molecular structure of 3-Bromo-1,1-dimethylcyclopentane consists of a cyclopentane ring with two methyl groups attached to one carbon atom and a bromine atom attached to another carbon atom .

Scientific Research Applications

Synthesis of 1,2-Disubstituted Cyclopentadienes

Cyclopentadiene and its substituted congeners have played an important role in organic chemistry since their discovery . 3-Bromo-1,1-dimethylcyclopentane could potentially be used in the synthesis of 1,2-disubstituted cyclopentadienes . These compounds are important class of ligands for transition metal compounds .

Metallocene Catalysts

Metallocene complexes, which often contain cyclopentadienyl ligands, show high chemical inertness and stability . This property makes the metallocenes popular and indispensable catalysts in a plethora of organic transformations . 3-Bromo-1,1-dimethylcyclopentane could potentially be used in the synthesis of these metallocene catalysts .

Synthesis of 1,3-Diynes

A conceptual route has been developed for the synthesis of 1,3-diyne from β-bromo vinyl carboxylic acids . Given the structural similarity, 3-Bromo-1,1-dimethylcyclopentane could potentially be used in a similar manner for the synthesis of 1,3-diynes .

Pharmaceutical Testing

3-Bromo-1,1-dimethylcyclopentane could potentially be used for pharmaceutical testing . High-quality reference standards are crucial for accurate results in pharmaceutical research .

Material Science

1,3-Diynes, which could potentially be synthesized from 3-Bromo-1,1-dimethylcyclopentane, are an important class of organic building blocks and they found applications in material science .

Organic Synthesis

1,3-Diynes serve as the important scaffold to the synthesis of different natural products . Therefore, 3-Bromo-1,1-dimethylcyclopentane could potentially be used in organic synthesis .

Mechanism of Action

The mechanism of action of 3-Bromo-1,1-dimethylcyclopentane is not specified in the available resources. As a general rule, the reactivity of such compounds can be influenced by factors like steric hindrance and electronic effects .

properties

IUPAC Name

3-bromo-1,1-dimethylcyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13Br/c1-7(2)4-3-6(8)5-7/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLKAPWWSRNTTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1,1-dimethylcyclopentane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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